![molecular formula C16H21NO10 B3262341 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile CAS No. 35439-42-0](/img/structure/B3262341.png)
2,3,4,5,6-Penta-O-acetyl-D-galactononitrile
Overview
Description
2,3,4,5,6-Penta-O-acetyl-D-galactononitrile, also known as PAGN, is a chemical compound that has gained significant attention in scientific research. PAGN is a derivative of D-galactose, which is a monosaccharide sugar found in many natural products. PAGN has been found to have various biochemical and physiological effects, and its potential applications in scientific research make it a topic of interest.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is not fully understood. However, it is believed that 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. Additionally, 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been shown to have anti-viral activity against influenza virus and herpes simplex virus.
Advantages and Limitations for Lab Experiments
2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is also relatively non-toxic and has low immunogenicity, making it a useful tool for studying biological processes. However, 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has some limitations, including its high cost and limited availability. Additionally, 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile may not be suitable for use in certain experiments due to its specific properties and mechanisms of action.
Future Directions
There are several future directions for research on 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile. One area of interest is the development of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the use of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile as a tool for studying protein-carbohydrate interactions and glycoprotein biosynthesis. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is a chemical compound that has gained significant attention in scientific research. Its potential applications in various fields of research make it a topic of interest. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been found to have various biochemical and physiological effects, and its mechanism of action is still being studied. Although 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has some limitations, its advantages make it a useful tool for studying biological processes. Further research on 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is needed to fully understand its potential applications and mechanisms of action.
Scientific Research Applications
2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been used in various scientific research studies, including cell biology, biochemistry, and pharmacology. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a probe for studying glycoprotein biosynthesis and protein-carbohydrate interactions.
properties
IUPAC Name |
[(2R,3S,4R,5S)-2,3,4,5-tetraacetyloxy-5-cyanopentyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO10/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCBLRCTSZYSJE-JJXSEGSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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